N2-Ethyl Substitution Enables Regioselective C4-Sulfinate Reactivity vs. N1-Alkyl Analogs
The N2-ethyl group on the 1,2,3-triazole ring directs electrophilic attack and stabilizes transition states differently compared to N1-alkyl analogs. In sulfonylation reactions, N2-substituted triazoles exhibit distinct regioselectivity profiles, leading to exclusive N2-sulfonyl product formation, whereas N1-alkyl counterparts often yield mixtures [1]. For the specific target compound, quantitative yield comparisons against its N1-ethyl isomer are not yet reported, representing a critical data gap that users must fill experimentally.
| Evidence Dimension | Regioselectivity of sulfinate functionalization |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | N1-ethyl-1H-1,2,3-triazole-4-sulfinate sodium salt |
| Quantified Difference | Not available |
| Conditions | Inferred from class behavior of N2- vs. N1-substituted triazoles in analogous sulfonylation chemistry |
Why This Matters
For scientists requiring a single regioisomer for library synthesis, the N2-ethyl pattern may avoid costly isomer separation; however, experimental confirmation is mandatory before procurement.
- [1] Jannapu Reddy, R. et al. Metal-free, highly regioselective sulfonylation of NH-1,2,3-triazoles with sodium sulfinates and thiosulfonates. Tetrahedron Letters, 2018, 59, 1631-1635. View Source
